![molecular formula C15H16N2O2 B2572217 N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide CAS No. 1226448-48-1](/img/structure/B2572217.png)
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This compound can be synthesized via the Ugi-azide reaction. Starting from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue, the reaction involves the introduction of a cyclobutanecarboxamide moiety. The linkers connecting the quinoline and the tert-butyltetrazole moieties can vary in chain length, basicity, and substitution .
Scientific Research Applications
- Application : Researchers have developed a highly selective remote C(sp³)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position using microwave irradiation. In the absence of a transition-metal catalyst, benzoyl peroxide (BPO)-promoted CDC reactions with acetone/acetonitrile yield 5-acetonated/acetonitriled N-(quinolin-8-yl)amides . This transformation is operationally simple, rapid, and easily scalable.
- Applications : These reactions include amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, halogenation, and more .
Cross-Dehydrogenative Coupling (CDC) Reactions
Medicinal Chemistry
Transition-Metal-Free Reactions
Mechanism of Action
Target of Action
The primary targets of a compound like “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .
Mode of Action
Once “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The interaction of “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” with its targets could affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a certain molecule, or it might enhance a pathway that leads to the degradation of a certain molecule .
properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-9-8-10-4-3-7-12(14(10)17-13)16-15(18)11-5-2-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLJKLHXNRLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3CCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.